molecular formula C7H5F2N3O3 B1444448 4-Amino-2,3-difluoro-5-nitrobenzamide CAS No. 917980-11-1

4-Amino-2,3-difluoro-5-nitrobenzamide

Cat. No.: B1444448
CAS No.: 917980-11-1
M. Wt: 217.13 g/mol
InChI Key: WGCFNXVWHYDULR-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluoro-5-nitrobenzamide is an organic compound with the molecular formula C7H5F2N3O3 and a molecular weight of 217.13 g/mol It is characterized by the presence of amino, difluoro, and nitro functional groups attached to a benzamide core

Preparation Methods

The synthesis of 4-Amino-2,3-difluoro-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2,3-difluoroaniline to introduce the nitro group, followed by the acylation of the resulting nitroaniline with benzoyl chloride to form the benzamide . The reaction conditions often require the use of strong acids or bases, and the process may involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in the production process .

Properties

IUPAC Name

4-amino-2,3-difluoro-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O3/c8-4-2(7(11)13)1-3(12(14)15)6(10)5(4)9/h1H,10H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCFNXVWHYDULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-amino-2,3-difluoro-5-nitrobenzoic acid methyl ester (150 g, 0.646 mol) in 14 M NH4OH (1 L, 14 mol, ˜7 vol) was stirred at room temperature. After 8 days HPLC analysis showed the reaction was almost complete. The solid product was filtered off, washed with water (2×200 mL), and then dried at 50° C. in a vacuum oven to provide 4-amino-2,3-difluoro-5-nitrobenzamide (118.7 g, 85% yield) as a yellow powder. HPLC 93.3a %. 1H NMR (400 MHz, DMSO-d6) δ7.65 (2H, br s, NH2), 7.83 (2H, br s, NH2), 8.30 (1H, apparent dd, J 1.5, 7.2, Ar—H). 19F NMR (376 MHz, DMSO-d6) δ −130, −154. 13C (100 MHz, DMSO-d6) δ 110.7 (C, d, J 12), 123.8 (CH, s), 128.1 (C, s), 139.5 (C, dd, J 14, 4), 139.6 (CF, dd, J 243, 17), 151.7 (CF, dd, J 257, 11), 163.4 (C, s). IR νmax/cm−1 3496, 3419, 3385, 3179, 1653, 1279, 1240. MS APCI (−) 216 (M−1) detected.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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